2-Chloro-3-fluorobenzonitrile
Overview
Description
2-Chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN and a molecular weight of 155.56 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is a white to light yellow crystalline powder and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-3-fluorobenzonitrile involves the reaction of 2-chloro-3-fluorobenzaldehyde with sodium cyanide in the presence of a suitable solvent . Another method includes the ammoxidation of 2-chlorotoluene using vanadium pentoxide on alumina as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically involve temperatures ranging from 150°C to 250°C and the use of polar aprotic solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide.
Suzuki-Miyaura coupling: This reaction uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Nucleophilic substitution: Produces substituted benzonitriles.
Suzuki-Miyaura coupling: Yields biaryl compounds.
Scientific Research Applications
2-Chloro-3-fluorobenzonitrile is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorobenzonitrile largely depends on its application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the chlorine and fluorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions .
Comparison with Similar Compounds
- 3-Chloro-2-fluorobenzonitrile
- 2,6-Dichloro-3-fluorobenzonitrile
- 2-Fluorobenzonitrile
Uniqueness: 2-Chloro-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The presence of both chlorine and fluorine atoms enhances its electrophilicity compared to other benzonitrile derivatives .
Properties
IUPAC Name |
2-chloro-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFZJBRIXTCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395544 | |
Record name | 2-chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-08-5 | |
Record name | 2-Chloro-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874781-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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